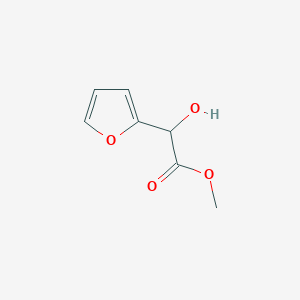

Methyl alpha-hydroxyfuran-2-acetate

Description

Contextualization within Furan (B31954) Chemistry and Bio-derived Platform Molecules

Furan chemistry has long been a cornerstone of heterocyclic chemistry, with the furan ring system being a key structural motif in numerous natural products and pharmaceuticals. ijsrst.comnumberanalytics.com Traditionally, many furan derivatives were synthesized from petroleum-based starting materials. However, the contemporary focus on green chemistry and sustainability has propelled the exploration of bio-derived platform molecules. acs.org These molecules, sourced from renewable biomass, serve as foundational starting points for the synthesis of a wide array of value-added chemicals.

A prime example of a bio-derived platform molecule is furfural (B47365), which can be produced from the hemicellulose fraction of lignocellulosic biomass. wikipedia.orgresearchgate.net Furfural and its derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), are now central to the development of sustainable chemical processes. researchgate.netresearchgate.net Methyl α-hydroxyfuran-2-acetate fits squarely within this paradigm, representing a second-generation bio-derived compound that can be accessed from these fundamental platform molecules. Its structure, featuring a furan ring, a hydroxyl group, and an ester, provides multiple points for chemical modification, making it an attractive target for synthetic chemists.

Historical Trajectories of α-Hydroxyfuran Derivatives in Synthesis

The history of furan chemistry dates back to the late 18th and early 19th centuries with the isolation of 2-furoic acid and furfural. wikipedia.org Over the decades, the synthetic utility of furans has been extensively explored. The furan nucleus is not just a stable aromatic system but can also participate in a variety of reactions, including cycloadditions and ring-opening transformations, which underscore its versatility as a synthetic intermediate. acs.org

The introduction of a hydroxyl group at the α-position to the furan ring, as seen in α-hydroxyfuran derivatives, significantly influences the molecule's reactivity. While a detailed historical account specifically for methyl α-hydroxyfuran-2-acetate is not extensively documented in readily available literature, the broader class of α-hydroxy carbonyl compounds has been a subject of synthetic interest for a considerable time. organic-chemistry.orggoogle.com The development of methods for the synthesis of α-hydroxy esters and related structures has been a continuous effort, driven by their presence in many biologically active molecules and their utility as chiral building blocks. organic-chemistry.orggoogle.com The synthesis of furan derivatives through various catalytic methods, including those involving rhodium(II) acetate (B1210297) for the reaction of acetylenes with α-diazocarbonyls, highlights the sophisticated strategies developed over time to access functionalized furans.

Significance of Methyl α-Hydroxyfuran-2-acetate as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Methyl α-hydroxyfuran-2-acetate is an embodiment of a versatile chemical synthon due to the orthogonal reactivity of its functional groups. acs.org The furan ring itself can undergo electrophilic substitution and Diels-Alder reactions. wikipedia.org The hydroxyl group can be acylated, alkylated, or oxidized, while the methyl ester provides a handle for hydrolysis, amidation, or reduction.

This multiplicity of reactive sites allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of diverse and complex target structures. For instance, the hydroxyl and ester functionalities can be manipulated to build side chains, while the furan ring can serve as a linchpin for the construction of larger polycyclic systems. The chirality at the α-carbon in enantiomerically pure forms of methyl α-hydroxyfuran-2-acetate adds another layer of synthetic utility, making it a valuable chiral building block for asymmetric synthesis. sigmaaldrich.com

The strategic application of furan-based synthons is a powerful approach in modern organic synthesis, offering efficient pathways to complex molecular architectures. acs.org As the demand for sustainable chemical production grows, the importance of readily accessible and highly functionalized bio-derived synthons like methyl α-hydroxyfuran-2-acetate is poised to increase significantly.

Interactive Data Tables

Below are tables summarizing key information for related furan compounds, illustrating the context in which Methyl α-hydroxyfuran-2-acetate is studied.

Table 1: Properties of Related Furan Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Furan | C4H4O | 68.07 | Colorless, volatile liquid; parent compound of the furan family. wikipedia.org |

| 2-Acetylfuran | C6H6O2 | 110.11 | Low melting point solid with a high boiling point; used as an intermediate in pharmaceuticals. wikipedia.org |

| Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate | C7H8O4 | 156.14 | Chiral oil; a specific enantiomer of the title compound. sigmaaldrich.com |

| Methyl 2-(tetrahydrofuran-2-yl)acetate | C7H12O3 | 144.17 | A saturated analog of the title compound. chemicalbook.com |

Table 2: Synthesis of Furan Derivatives

| Product | Starting Materials | Key Reagents/Catalysts | Reference |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | 3-(Furan-2-yl)propenoic acids, arenes | Brønsted superacid TfOH | nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Furfuryl alcohol | Various, including oxidation and esterification reagents | researchgate.netorientjchem.org |

| 2-Alkylaryl and Furanyl Acetates | Furfuryl alcohol, CO | Pd(OAc)2/DPPF, IPAc or DMC | unive.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(furan-2-yl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCNXXRNLGYQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941061 | |

| Record name | Methyl (furan-2-yl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19377-70-9 | |

| Record name | Methyl α-hydroxy-2-furanacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19377-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-hydroxyfuran-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019377709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (furan-2-yl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-hydroxyfuran-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Alpha Hydroxyfuran 2 Acetate and Its Analogues

De Novo Synthesis Approaches

The de novo synthesis of furans offers a powerful and flexible means to introduce a wide variety of substituents onto the furan (B31954) ring with a high degree of control. These methods can be further subdivided based on the nature of the starting materials.

Strategies Employing Furan Precursors

One of the most direct methods for the synthesis of furan-2-acetate derivatives involves the use of readily available furan precursors. A common approach is the Friedel-Crafts acylation of furan or its derivatives. For instance, the acylation of furan with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as zinc chloride or phosphoric acid can yield 2-acetylfuran. researchgate.net This ketone can then be further elaborated to the desired alpha-hydroxy acetate (B1210297).

Another strategy involves the condensation of furan derivatives with aldehydes. For example, methyl 2-furoate can undergo condensation with various aliphatic and aromatic aldehydes in the presence of a strong acid like concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)methane derivatives. nih.gov While not a direct route to the target molecule, this demonstrates the reactivity of the furan ring and its potential for elaboration.

A more contemporary approach involves the palladium-catalyzed carbonylation of furfuryl alcohol, a bio-based starting material. acs.org This one-pot methoxycarbonylation represents a sustainable alternative for the synthesis of furanyl acetates. acs.org

| Precursor | Reagents | Product | Reference |

| Furan | Acetic anhydride, Lewis acid | 2-Acetylfuran | researchgate.net |

| Methyl 2-furoate | Aldehydes, H₂SO₄ | Bis(5-carbomethoxy-2-furyl)methane derivatives | nih.gov |

| Furfuryl alcohol | CH₃OH, CO, Pd catalyst | Methyl furanyl acetate | acs.org |

Construction from Non-Furanic Starting Materials

The synthesis of the furan ring from acyclic precursors provides a high degree of flexibility in accessing a wide range of substituted furans.

A powerful method for the synthesis of substituted furans involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with acetylenes. youtube.comnih.gov This reaction proceeds through the formation of a rhodium carbenoid, which undergoes a [3+2] cycloaddition with the alkyne to afford the furan ring. For example, the reaction of ethyl 2-diazoacetoacetate with phenylacetylene (B144264) in the presence of rhodium(II) acetate yields ethyl 2-methyl-5-phenyl-3-furancarboxylate. youtube.com

Another elegant approach utilizes the oxidation of functionalized α-diazo-β-ketoacetates. acs.orgwikipedia.org These substrates, readily prepared from the Mukaiyama-aldol condensation of aldehydes with methyl diazoacetoacetate, undergo oxidation with dimethyldioxirane (B1199080) (DMDO) to form dihydrofuranols. Subsequent acid-catalyzed dehydration under mild conditions furnishes 3-methoxyfuran-2-carboxylates in good yields. acs.orgwikipedia.org

| Starting Materials | Catalyst/Reagents | Key Intermediate | Product | Reference |

| α-Diazocarbonyl, Alkyne | Rhodium(II) acetate | Rhodium carbenoid | Substituted furan | youtube.comnih.gov |

| Aldehyde, Methyl diazoacetoacetate | Zinc triflate, DMDO, Acid | Dihydrofuranol | 3-Methoxyfuran-2-carboxylate | acs.orgwikipedia.org |

A classic method for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. orgsyn.org This method remains a reliable route to a variety of substituted furans.

More modern approaches involve various metal-catalyzed cycloisomerization reactions. For instance, α-propargyl-β-keto esters can undergo cycloisomerization catalyzed by indium(III) triflate to yield trisubstituted furans. researchgate.net Similarly, palladium catalysis can efficiently convert enyne acetates into 2,5-disubstituted furans. researchgate.net The cyclization of allenyl ketones and alkynic oxiranes also provides access to the furan core. orgsyn.org A base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.net

| Starting Materials | Catalyst/Conditions | Reaction Type | Product | Reference |

| 1,4-Dicarbonyl compound | Acid catalyst | Cyclization/Dehydration | Substituted furan | orgsyn.org |

| α-Propargyl-β-keto ester | In(OTf)₃ | Cycloisomerization | Trisubstituted furan | researchgate.net |

| Enyne acetate | Palladium catalyst | Cycloisomerization | 2,5-Disubstituted furan | researchgate.net |

| β-Keto compound, Vinyl dichloride | Base | Domino reaction | Substituted furan | researchgate.net |

Total Synthesis Pathways of Complex Furan-Based Structures

The versatility of furan synthesis methodologies is highlighted in the total synthesis of complex natural products. For example, the total synthesis of the proximicin family of natural products involved the development of a short and efficient synthesis of a 4-amino-2-furan carboxylic acid, a key heterocyclic γ-amino acid building block. wikipedia.org

In another example, the synthesis of various 2,4-disubstituted furan-derived natural products, such as methylfuroic acid and paleofurans, was achieved using hydroxyoxetanyl ketones as pivotal intermediates. organic-chemistry.org These intermediates underwent a Bi(OTf)₃ catalyzed dehydrative cycloisomerization to form the furan ring. organic-chemistry.org The total synthesis of the sesquiterpene (±)-jungianol also features the construction of a substituted furan ring as a key structural element. york.ac.uk These examples underscore the power of modern synthetic methods to construct intricate molecular architectures based on the furan scaffold.

Functional Group Interconversions and Modulations on Furan Skeletons

The modification of pre-existing furan rings is a complementary approach to accessing a diverse range of furan derivatives. A key transformation for the synthesis of methyl alpha-hydroxyfuran-2-acetate is the alpha-hydroxylation of a furan-2-acetate precursor. This can be achieved through the oxidation of the corresponding enolate. A particularly effective reagent for this transformation is oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH). wikipedia.orgorgsyn.org The enolate of methyl furan-2-acetate can be generated using a strong base, such as lithium diisopropylamide (LDA), and then treated with MoOPH to introduce the hydroxyl group at the alpha position.

An alternative and potentially enantioselective route to chiral this compound involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-(furan-2-yl)-2-oxoacetate. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is a powerful method for the enantioselective reduction of ketones to alcohols and can be applied to α-keto esters. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govacs.org

Other functional group manipulations on the furan ring can also be employed. For example, the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate from furfuryl alcohol demonstrates the introduction of both a hydroxymethyl and a carboxylate group onto the furan ring. baranlab.org Furthermore, the synthesis of 5-acetoxymethyl-2-vinylfuran from 2-methylfuran (B129897) or furfuryl acetate showcases the stepwise functionalization of the furan core. researchgate.net It is also important to consider that the furan ring itself can undergo oxidation under certain conditions, which can lead to ring-opened products. nih.gov

| Furan Substrate | Reagents/Reaction | Product | Reference |

| Methyl furan-2-acetate | 1. LDA, 2. MoOPH | This compound | wikipedia.orgorgsyn.org |

| Methyl 2-(furan-2-yl)-2-oxoacetate | CBS catalyst, Borane | (R)- or (S)-Methyl alpha-hydroxyfuran-2-acetate | researchgate.netwikipedia.orgorganic-chemistry.orgnih.govacs.org |

| Furfuryl alcohol | Various | Methyl-5-(hydroxymethyl)-2-furan carboxylate | baranlab.org |

| 2-Methylfuran | Various | 5-Acetoxymethyl-2-vinylfuran | researchgate.net |

Selective Hydroxylation and Esterification Reactions

The synthesis of this compound can be strategically approached by first establishing the furan-2-yl-glyoxalic acid framework, followed by esterification and selective reduction. A plausible pathway commences with furfural (B47365), a readily available platform chemical derived from biomass.

One notable method involves a two-step, one-pot reaction starting from furfural and nitromethane (B149229) to produce 2-(furan-2-yl)-2-oxoacetic acid google.comgoogle.com. This intermediate, also known as methyl 2-furyl(oxo)acetate, is a key precursor nih.gov. The subsequent step is the esterification of the carboxylic acid to yield methyl 2-(furan-2-yl)-2-oxoacetate. This can be achieved through standard esterification procedures.

The final and crucial step is the selective reduction of the ketone functionality to a hydroxyl group to yield the target compound, this compound. This transformation requires a careful choice of reducing agent to avoid the reduction of the ester group or the furan ring.

| Step | Starting Material | Intermediate/Product | Key Transformation |

| 1 | Furfural | 2-(Furan-2-yl)-2-oxoacetic acid | One-pot reaction with nitromethane google.comgoogle.com |

| 2 | 2-(Furan-2-yl)-2-oxoacetic acid | Methyl 2-(furan-2-yl)-2-oxoacetate | Esterification |

| 3 | Methyl 2-(furan-2-yl)-2-oxoacetate | This compound | Selective ketone reduction |

Derivatization of the alpha-Hydroxy and Ester Moieties

The alpha-hydroxy and methyl ester groups in this compound offer opportunities for a variety of chemical modifications to create a library of derivatives with potentially diverse properties.

The hydroxyl group can be acylated to form esters. For instance, reaction with acetic anhydride can yield the corresponding acetate derivative rsc.org. This transformation is often straightforward and can be accomplished under mild conditions.

The ester moiety can undergo several classical reactions. Saponification, or hydrolysis under basic conditions, would convert the methyl ester back to the corresponding carboxylic acid, alpha-hydroxyfuran-2-acetic acid rsc.orgnih.gov. This carboxylic acid can then be converted to a variety of other esters by reacting it with different alcohols under acidic conditions or by forming an acid chloride followed by reaction with an alcohol. Furthermore, the ester can be converted to an amide through aminolysis, by reacting it with an amine, or to a hydrazide via hydrazinolysis with hydrazine (B178648) hydrate (B1144303) scispace.com. For example, the reaction of a similar furan ester with tryptamine (B22526) has been reported to produce the corresponding amide acs.org.

| Functional Group | Reaction | Reagents | Product |

| alpha-Hydroxy | Acetylation | Acetic anhydride | alpha-Acetoxy ester |

| Methyl Ester | Saponification | Base (e.g., KOH) | Carboxylic acid |

| Methyl Ester | Transesterification | Alcohol, Acid catalyst | Different ester |

| Methyl Ester | Aminolysis | Amine | Amide |

| Methyl Ester | Hydrazinolysis | Hydrazine hydrate | Hydrazide |

Ring Modification and Rearrangement Strategies

The furan ring in this compound is susceptible to various modifications and rearrangements, which can lead to the formation of different heterocyclic or acyclic structures.

Furan rings can undergo electrophilic substitution reactions, though the electron-withdrawing nature of the substituent at the 2-position influences the regioselectivity of these reactions acs.org. The furan nucleus can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene acs.org.

Oxidative ring-opening of furans is a well-established transformation that can lead to 1,4-dicarbonyl compounds. This can be achieved using various oxidizing agents rsc.orgnih.gov. For instance, furan rings containing a β-ketoester at the 2-position have been shown to undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere nih.gov. The resulting dicarbonyl compound can then undergo further intramolecular reactions.

Rearrangement reactions of furan derivatives can be catalyzed by acids or metals. For example, acid-catalyzed rearrangements of 2,5-dihydrofuran (B41785) derivatives have been reported nih.gov. Additionally, borane-catalyzed ring-opening and closing cascades of furans can lead to valuable silicon-functionalized synthetic intermediates nih.govresearchgate.net. Nickel-catalyzed ring-opening of benzofurans has also been demonstrated as a route to functionalized phenols, highlighting the potential for ring cleavage and subsequent derivatization mdpi.comscirp.org.

Sustainable and Green Chemical Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. The synthesis of furan derivatives, including this compound, is no exception, especially given that the precursor furfural is a bio-based platform chemical researchgate.net.

The use of greener solvents is a key aspect of sustainable chemistry. For example, dimethyl carbonate (DMC) has been used as a green solvent for the synthesis of furan-based compounds rsc.org. The development of catalytic systems that can operate in water or other environmentally benign solvents is also a major goal.

Atom economy is another important principle of green chemistry. Reactions that incorporate all atoms from the starting materials into the final product are considered highly atom-economical. For instance, 1,3-dipolar cycloaddition reactions have been used to generate furan derivatives with perfect atom economy organic-chemistry.org.

The use of renewable feedstocks is central to sustainable chemistry. Furan-based compounds are often derived from biomass, making them attractive alternatives to petroleum-based chemicals researchgate.netmdpi.com. The conversion of biomass-derived sugars and polysaccharides into furanic compounds is an active area of research researchgate.net.

Advanced Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including furan derivatives. These catalysts offer improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reagents.

Lewis Acid Catalysis and Organocatalysis

Lewis acid catalysis is a powerful tool for the synthesis of substituted furans. Various Lewis acids have been employed to catalyze the formation of furan rings from acyclic precursors wikipedia.org. For example, an efficient synthesis of polysubstituted furans from conjugated ene-yne-ketones and 1,3,5-triazinanes has been achieved using Lewis acid catalysis. Borane catalysts, a type of Lewis acid, have been shown to catalyze the ring-opening and closing cascades of furans nih.govresearchgate.net.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major area in asymmetric synthesis. Organocatalytic methods have been developed for the synthesis of chiral furan derivatives, often with high enantioselectivity scispace.com. These methods provide access to enantiomerically enriched building blocks that are valuable for the synthesis of pharmaceuticals and other bioactive molecules.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has had a profound impact on the synthesis of furan derivatives, enabling a wide range of transformations google.comnih.govrsc.org. Palladium, rhodium, copper, and iron are among the metals that have been used to catalyze the formation and functionalization of the furan ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly used to introduce substituents onto a pre-formed furan ring google.com. Rhodium(II) acetate has been used to catalyze the reaction of acetylenes with α-diazocarbonyls to form furans. Copper-catalyzed reactions have also been employed for the synthesis of substituted furans nih.gov. More recently, there has been a focus on using earth-abundant and less toxic metals like iron for these transformations nih.gov.

| Catalyst Type | Example Reaction | Reference |

| Lewis Acid | Synthesis of polysubstituted furans from ene-yne-ketones | |

| Organocatalyst | Asymmetric synthesis of chiral furans | scispace.com |

| Transition Metal | Palladium-catalyzed cross-coupling of furanyl halides | google.com |

| Transition Metal | Iron-catalyzed intramolecular O-arylation | nih.gov |

Chemical Reactivity and Mechanistic Elucidation of the Alpha Hydroxyfuran 2 Acetate Moiety

Electrophilic and Nucleophilic Reactions at the Furan (B31954) Ring System

The furan ring in methyl alpha-hydroxyfuran-2-acetate is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. Due to the oxygen atom's ability to donate its lone pair of electrons into the ring, furan is significantly more reactive towards electrophiles than benzene. chemicalbook.com

Electrophilic Substitution:

Electrophilic substitution reactions on furan preferentially occur at the C2 and C5 positions, as the cationic intermediate formed during the reaction is better stabilized by resonance compared to attack at the C3 or C4 positions. chemicalbook.comquora.com In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. The presence of the electron-withdrawing ester group at the C2 position may slightly deactivate the ring towards electrophilic substitution compared to unsubstituted furan.

Common electrophilic substitution reactions for furans include:

Halogenation: Furan reacts readily with halogens. For example, bromination can occur using mild reagents like bromine in dioxane to yield 2-bromofuran. pearson.compearson.com

Nitration: Nitration of furan requires milder conditions than for benzene, often using acetyl nitrate (B79036) to avoid ring rupture.

Sulfonation: Sulfonation can be achieved using a pyridine-sulfur trioxide complex.

Friedel-Crafts Acylation: This reaction can be performed using a mild Lewis acid catalyst.

Nucleophilic Reactions:

The electron-rich nature of the furan ring generally makes it a poor substrate for nucleophilic aromatic substitution. However, the presence of a strong electron-withdrawing group can facilitate such reactions. While the ester group at the C2 position is electron-withdrawing, more powerful activating groups are typically required for nucleophilic substitution to occur readily.

Transformations Involving the alpha-Hydroxy Ester Functionality

The alpha-hydroxy ester portion of the molecule is a site of significant chemical reactivity, allowing for a variety of transformations.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com

Studies on the hydrolysis of other alpha-hydroxy esters have shown that the reaction rates are influenced by factors such as pH and the structure of the ester. nih.gov For example, the spontaneous hydrolysis rates of various O-acyl hydroxamates, which are alpha-hydroxy esters, have been determined and are presented in the table below. nih.gov

| Compound | Hydrolysis Rate Constant (k, s⁻¹) |

| Compound 7 | (2.0 ± 0.1) x 10⁻⁵ |

| Compound 16 | (1.1 ± 0.1) x 10⁻⁵ |

| Compound 18 | (1.6 ± 0.1) x 10⁻⁵ |

| Compound 19 | (1.3 ± 0.1) x 10⁻⁵ |

| Compound 20 | (1.2 ± 0.1) x 10⁻⁵ |

This table presents the first-order rate constants for the spontaneous hydrolysis of various α-hydroxy esters in aqueous buffer at pH 7.5 and 25 °C. The data is sourced from a study on α-hydroxyalkyl esters as β-lactamase substrates. nih.gov

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. A process for the transesterification of furan esters using an alkaline carbonate catalyst has been described. google.com

Selective Oxidation and Reduction Pathways

Oxidation: The alpha-hydroxy group can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the furan ring. Mild oxidizing agents are generally preferred. The oxidation of furan derivatives can sometimes lead to ring-opened products or rearranged structures like pyranones. acs.org For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, can be selectively controlled to yield different products. nih.govgoogle.com

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The alpha-hydroxy group may also be affected depending on the reaction conditions. Catalytic hydrogenation may lead to the reduction of the furan ring itself. The reduction of furan derivatives has been noted in the context of mitigating furan content in food systems. researchgate.net

Ring-Opening and Cyclization Dynamics in Furanone Analogues

The furan ring, particularly when substituted with certain functional groups, can undergo ring-opening reactions, often under acidic conditions. researchgate.net This can lead to the formation of acyclic dicarbonyl compounds. acs.orgnih.govresearchgate.net The study of these ring-opening reactions is important in understanding the stability and degradation pathways of furan derivatives.

Conversely, furanone structures, which can be considered isomers or derivatives of hydroxylated furans, are important synthetic intermediates. nih.gov There are numerous methods for the synthesis of 3(2H)-furanones, often involving the cyclization of acyclic precursors. organic-chemistry.org For example, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can produce 5-aryl-3(2H)-furanones in excellent yields. organic-chemistry.org The reversibility of ring-opening and cyclization in some furanone systems can lead to racemization at chiral centers. nih.gov

Studies on Reaction Kinetics and Stereochemical Lability (e.g., Racemization)

The alpha-carbon of the hydroxy ester group in this compound is a chiral center. The stereochemical integrity of this center can be compromised under certain reaction conditions, leading to racemization.

Racemization: The presence of an alpha-hydrogen to the carbonyl group allows for enolization under both acidic and basic conditions. libretexts.org The formation of the planar enol or enolate intermediate results in the loss of stereochemical information at the alpha-carbon. sketchy.comaklectures.comyoutube.com Subsequent reprotonation can occur from either face of the double bond, leading to a racemic mixture. libretexts.org Therefore, reactions involving the alpha-hydroxy ester functionality must be carefully controlled to avoid racemization if the stereochemical purity of the compound is to be maintained.

Kinetic studies on the hydrolysis of alpha-hydroxy esters have also revealed stereochemical preferences for certain enzymes. For example, some β-lactamases show a strong preference for hydrolyzing one enantiomer over the other. nih.gov The kinetic resolution of hydroxy esters through enantioselective lactonization catalyzed by chiral acids has also been studied, highlighting the importance of stereochemistry in reaction kinetics. nih.gov

Investigation of Rearrangement Mechanisms (e.g., Baeyer–Villiger)

The Baeyer-Villiger oxidation is a well-known rearrangement reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com While this compound itself is an ester, a ketone precursor, such as 2-acetyl-alpha-hydroxyfuran, could undergo a Baeyer-Villiger rearrangement to form an ester derivative.

The mechanism involves the initial addition of the peroxyacid to the ketone, followed by the migration of one of the adjacent alkyl or aryl groups to the oxygen atom of the peroxy group, with the concurrent cleavage of the O-O bond. organic-chemistry.org The migratory aptitude of the group attached to the carbonyl generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the context of furan derivatives, Baeyer-Villiger monooxygenases have been shown to catalyze the oxidation of furanoid aldehydes to their corresponding acids. nih.govnih.gov

Stereochemical Aspects and Chiral Transformations of Methyl Alpha Hydroxyfuran 2 Acetate

Enantioselective Synthesis Strategies for Chiral Alpha-Hydroxyfuran-2-acetate

The direct enantioselective synthesis of chiral alpha-hydroxyfuran-2-acetates is a challenging yet highly desirable transformation. While specific methods for methyl alpha-hydroxyfuran-2-acetate are not extensively documented, several established strategies for the asymmetric synthesis of α-hydroxy esters can be applied. A primary approach involves the asymmetric reduction of the corresponding prochiral ketoester, methyl 2-(furan-2-yl)-2-oxoacetate.

One of the most powerful methods for the asymmetric reduction of ketones is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. These catalysts, generated in situ from chiral lactam alcohols and borane, have proven effective for the reduction of a wide variety of ketones to chiral secondary alcohols with high yields and enantiomeric excess. mdpi.com The predictable stereochemistry and high enantioselectivity make this a promising route for accessing enantiomerically pure this compound. mdpi.com Another potential route is the use of biocatalysts. Ene-reductases, for example, have been successfully employed in the asymmetric reduction of carbon-carbon double bonds in precursors to chiral esters, demonstrating the potential of enzymatic approaches for creating stereogenic centers with high enantioselectivity. mdpi.comresearchgate.net

Diastereoselective Reactions Involving the Chiral Center

Once the chiral center of this compound is established, it can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with a high degree of diastereoselectivity. The hydroxyl group at the chiral center can play a crucial role in this process through chelation control or by acting as a directing group.

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral furan (B31954) derivatives are valuable building blocks for the synthesis of a wide array of optically active natural products and complex molecules. acs.org The combination of the furan ring, which can be considered a latent 1,4-dicarbonyl compound, and the chiral hydroxylated side chain in this compound makes it a versatile synthon.

The furan nucleus can undergo a variety of transformations, including cycloadditions and ring-opening/reclosing cascades, to generate diverse carbocyclic and heterocyclic frameworks. For example, chiral furan derivatives have been utilized in the diastereoselective synthesis of spiroketals. thieme-connect.de Furthermore, the asymmetric [4+3] cycloaddition between vinylcarbenoids and dienes, catalyzed by chiral dirhodium complexes, has been applied to the total synthesis of natural products, showcasing a powerful strategy where a chiral furan-containing fragment could be incorporated. acs.org The enantiomerically pure this compound can serve as a precursor to more complex chiral furan-based building blocks for the synthesis of bioactive compounds. nih.gov

Methodologies for the Resolution of Racemic Mixtures

The resolution of racemic mixtures of α-hydroxy esters is a well-established and widely used method for obtaining enantiomerically pure compounds. Lipase-catalyzed kinetic resolution is a particularly powerful and environmentally benign technique for this purpose. jocpr.com This method relies on the enantioselective acylation or hydrolysis of the racemic substrate by a lipase (B570770), resulting in the separation of the two enantiomers.

Several lipases have been shown to be effective in the kinetic resolution of α-hydroxy esters and related furan-containing alcohols. jocpr.comresearchgate.net For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly versatile and enantioselective biocatalyst for these transformations. jocpr.com The choice of lipase, solvent, and acyl donor can significantly influence the enantioselectivity and reaction rate.

Dynamic kinetic resolution (DKR) is an even more efficient approach that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer. nih.govrsc.orgnih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. nih.govnih.govresearchgate.net Ruthenium catalysts are often employed for the racemization of the alcohol in chemoenzymatic DKR processes. nih.govnih.govresearchgate.net

Below is a table summarizing various lipase-catalyzed resolutions of furan-containing alcohols and related compounds, which are analogous to the resolution of this compound.

| Substrate | Biocatalyst | Reaction Type | Key Findings | Reference |

| 1-(2-Furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Acylation | Vinyl acetate (B1210297) was the best acyl donor, and Novozym 435 was the most effective catalyst in n-heptane. | jocpr.com |

| 1-[5-(2-Chlorophenyl)furan-2-yl]ethanol | Candida antarctica lipase B (CAL-B) | Acylation | Competition between acylation and hydrolysis was observed, affecting the kinetic resolution. | researchgate.net |

| 5-Hydroxy-5H-furan-2-one | Lipase R (Penicillium roqueforti) | Acylation (Second-order asymmetric transformation) | Achieved 100% enantiomeric excess of the acetate at 90% conversion due to in situ racemization. | core.ac.uk |

| Racemic δ-hydroxy esters | Lipase | Transesterification | Successful kinetic resolution with E values up to 360. | nih.govresearchgate.net |

| Racemic α-hydroxy esters | Pseudomonas cepacia lipase | Dynamic Kinetic Resolution | Combination with a ruthenium catalyst led to good yields and excellent enantiomeric excesses. | nih.gov |

Computational Chemistry and Theoretical Modeling of Methyl Alpha Hydroxyfuran 2 Acetate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized molecular structure and electronic properties of methyl alpha-hydroxyfuran-2-acetate. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

Methodologies such as the B3LYP functional combined with a basis set like 6-31G(d) are commonly used to optimize the geometry of furan (B31954) derivatives. digitaloceanspaces.com Such calculations for this compound would yield precise atomic coordinates, revealing the spatial arrangement of the furan ring relative to the alpha-hydroxy acetate (B1210297) substituent. For instance, studies on similar furan-thiophene hybrid systems have successfully used the B3LYP/6-31G(d,p) level of theory to determine planar and rotational conformations. olemiss.edu

Electronic properties derived from these calculations are crucial for understanding the molecule's reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. digitaloceanspaces.com

Table 1: Representative Calculated Electronic Properties for a Furan Derivative (Illustrative) This table presents typical data obtained from DFT calculations on a related furan derivative, illustrating the expected properties for this compound.

| Property | Calculated Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity, stability |

| Dipole Moment (μ) | 2.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Data is illustrative and based on typical values for furan derivatives as reported in computational studies. digitaloceanspaces.com

Prediction and Analysis of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, computational chemists can identify the most probable reaction mechanisms, including the structures of intermediates and transition states.

For example, the reaction of furan derivatives with radicals, such as the hydroxyl radical (•OH), is of significant interest. Theoretical studies on the reaction of •OH with 2-methylfuran (B129897) have shown that the reaction can proceed through different channels, including hydrogen abstraction from the methyl group or addition to the furan ring. nih.gov Similar investigations for this compound would involve locating the transition state for each potential pathway. The transition state is the highest energy point along the reaction coordinate and its structure and energy are critical for determining the reaction rate.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction. For the hydrodeoxygenation of 2-methylfuran on a MoS₂ catalyst, DFT calculations have determined the activation energies for different hydrogenation steps, revealing which pathway is kinetically favored. nih.gov These calculations showed that the addition of a hydrogen atom to the carbon at the 5-position has a lower activation energy than addition at the 2-position. nih.gov

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways This table provides an example of how activation energies for different reaction steps of a furan derivative can be compared to predict the major product.

| Reaction Pathway | Transition State Structure | Activation Energy (kJ/mol) |

| Hydrogen abstraction from hydroxyl group | [Structure of TS1] | 75 |

| Hydrogen abstraction from α-carbon | [Structure of TS2] | 90 |

| •OH addition to C5 of furan ring | [Structure of TS3] | 60 |

Values are hypothetical and for illustrative purposes to demonstrate the comparison of different reaction pathways.

Theoretical Studies on Spectroscopic Signatures (e.g., NMR, Mass Spectrometry)

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are generally in good agreement with experimental values. researchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons of the furan ring, the ester group, and the chiral center. Theoretical studies on furan derivatives have shown that the presence of substituents significantly influences the chemical shifts of the ring protons. olemiss.edu

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, theoretical calculations can help to rationalize the fragmentation patterns observed in mass spectrometry. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For instance, in related hydroxyfuranone compounds, fragmentation often involves the loss of small, stable molecules like carbon monoxide (CO) or water (H₂O). imreblank.ch For this compound, likely fragmentations would include the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the bond between the furan ring and the acetate side chain.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analyses

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural or electronic properties of a series of compounds with their reactivity or physical properties. psu.eduresearchgate.net For a class of compounds like furan derivatives, a QSPR model could be developed to predict a certain property, such as biological activity or, as has been studied, corrosion inhibition efficiency. digitaloceanspaces.com

The development of a QSPR model involves several steps:

Descriptor Calculation: A set of molecular descriptors is calculated for a series of related furan derivatives. These descriptors can be constitutional, topological, or, most powerfully, quantum chemical, such as EHOMO, ELUMO, dipole moment, and atomic charges. digitaloceanspaces.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) are used to build a mathematical equation that relates the descriptors to the property of interest. digitaloceanspaces.comresearchgate.net

Validation: The predictive power of the model is tested using internal and external validation techniques.

For this compound, a QSPR model could be used to predict its properties based on its calculated descriptors, assuming a relevant model for furan derivatives has been established. For example, a QSPR study on furan derivatives as corrosion inhibitors found a strong correlation between their inhibition efficiency and electronic properties like HOMO and LUMO energies. digitaloceanspaces.com

Molecular Dynamics and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational flexibility and interactions with its environment. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms change over time.

A key aspect of studying a flexible molecule like this compound is the exploration of its conformational landscape. The rotation around single bonds, such as the bond connecting the furan ring to the side chain, can lead to different conformers with varying energies. Conformational analysis can identify the most stable conformers and the energy barriers for interconversion between them. nih.govchemistrysteps.com

MD simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in the presence of a solvent to understand how intermolecular interactions influence its conformation and behavior. For instance, MD simulations of furan-based polymers have been used to investigate their self-assembly and the formation of ordered structures. researchgate.net For this compound, MD simulations could reveal preferential orientations of the hydroxyl and ester groups and the nature of intramolecular hydrogen bonding, which can significantly impact the molecule's properties and reactivity.

Advanced Analytical Methodologies for Methyl Alpha Hydroxyfuran 2 Acetate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of methyl α-hydroxyfuran-2-acetate, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of furan (B31954) derivatives. For methyl α-hydroxyfuran-2-acetate, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for related furfural (B47365) compounds might involve a C18 column and a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile. Detection is often achieved using a Diode Array Detector (DAD), which can provide spectral information and help in the identification of the compound. Methodical optimization of parameters such as mobile phase composition, flow rate, and column temperature is critical to achieve baseline separation and accurate quantification.

A study on the analysis of furfural and its derivatives in food products utilized an HPLC-DAD method that demonstrated good linearity and low detection limits, showcasing the technique's suitability for quantifying such compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like methyl α-hydroxyfuran-2-acetate. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification.

The interpretation of the mass spectrum involves identifying the molecular ion peak and characteristic fragment ions. For furan derivatives, common fragmentation pathways often involve the cleavage of the furan ring and the loss of substituents. imreblank.ch The National Institute of Standards and Technology (NIST) provides a comprehensive library of mass spectra that can be used to compare and confirm the identity of unknown compounds. nist.govnist.gov GC-MS analysis is not only qualitative but also quantitative, with the area of the chromatographic peak being proportional to the concentration of the analyte. ajprd.com

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

| Parameter | Value |

| GC Column | Elite-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60°C (2 min), ramp 10°C/min to 300°C (6 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| This table presents typical parameters and may require optimization for specific applications. |

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). This capability is critical for the unambiguous identification of methyl α-hydroxyfuran-2-acetate and for differentiating it from potential isomers or impurities.

Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. The electron ionization (EI) induced fragmentation pathways can be elucidated with great detail using HRMS, providing confidence in the structural assignment. For instance, the precise mass of fragment ions can confirm specific bond cleavages and rearrangements within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure and stereochemistry of organic molecules. core.ac.uk For methyl α-hydroxyfuran-2-acetate, both ¹H and ¹³C NMR are essential.

¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The chemical shifts of the furan ring protons, the α-hydroxy proton, the methoxy (B1213986) protons, and the acetate (B1210297) methyl protons would all provide crucial structural information. researchgate.net

¹³C NMR reveals the number of different types of carbon atoms and their electronic environments.

Advanced NMR techniques are particularly important for determining the stereochemistry at the α-carbon. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, helping to define the relative configuration of the molecule. core.ac.uk Furthermore, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing proton-proton and proton-carbon correlations over one or more bonds. core.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl α-Hydroxyfuran-2-acetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H3 | 6.3 - 6.5 | dd |

| Furan H4 | 7.3 - 7.5 | dd |

| Furan H5 | 6.2 - 6.4 | dd |

| α-CH | 5.0 - 5.2 | s |

| OCH₃ | 3.7 - 3.9 | s |

| OH | Variable | br s |

| Note: These are predicted values and may vary based on solvent and experimental conditions. 'dd' denotes doublet of doublets, 's' denotes singlet, and 'br s' denotes broad singlet. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For methyl α-hydroxyfuran-2-acetate, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3400 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and the C-O stretches of the ester and furan ring (in the 1300-1000 cm⁻¹ region). iosrjournals.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

By analyzing the vibrational spectra, the presence of the key functional groups in methyl α-hydroxyfuran-2-acetate can be confirmed, providing further evidence for its structure. iosrjournals.org

Synthetic Utility and Transformative Potential of Methyl Alpha Hydroxyfuran 2 Acetate

Role as a Key Intermediate in Complex Organic Synthesis

Currently, there is a lack of published research specifically identifying Methyl alpha-hydroxyfuran-2-acetate as a key intermediate in the synthesis of complex organic molecules. While the furan (B31954) nucleus is a common motif in natural products and pharmaceuticals, and various substituted furans serve as crucial precursors, the specific role of this alpha-hydroxy ester in multi-step syntheses has not been detailed in accessible scientific reports. The closely related compound, Methyl 5-(hydroxymethyl)-2-furoate, has been utilized in the synthesis of derivatives with potential biological activity, but this does not directly address the synthetic applications of the alpha-hydroxy isomer.

Development as a Scaffold for Novel Heterocyclic Architectures

The development of novel heterocyclic architectures is a cornerstone of medicinal chemistry and materials science. Furan derivatives are often used as scaffolds to build more complex ring systems. However, there is no specific information available in the scientific literature that describes the use of This compound as a foundational scaffold for the creation of new heterocyclic structures. The reactivity of the alpha-hydroxy group in conjunction with the furan ring could theoretically be exploited for such transformations, but documented examples are not present in the current body of research.

Precursor to Structurally Diverse and Biologically Relevant Molecular Scaffolds

The transformation of simple starting materials into structurally diverse and biologically relevant molecules is a primary goal of organic synthesis. While many furan-containing compounds exhibit a wide range of biological activities, there is a lack of evidence in the literature to suggest that This compound has been systematically employed as a precursor to such scaffolds. Studies on related compounds, such as Methyl 5-(hydroxymethyl)-2-furoate, have shown that derivatives can exhibit cytotoxic and antibacterial properties. researchgate.netorientjchem.org However, this information pertains to a constitutional isomer and cannot be directly attributed to This compound .

Biocatalytic and Enzymatic Transformations Involving Furan Esters

Enzymatic Resolution and Asymmetric Synthesis of Chiral Furan (B31954) Esters

The synthesis of enantiomerically pure chiral furan derivatives is of significant interest as these compounds are valuable building blocks for pharmaceuticals and other bioactive molecules. Enzymes, with their inherent chirality, are excellent catalysts for the kinetic resolution of racemic mixtures and for the asymmetric synthesis of chiral molecules.

Kinetic resolution is a widely used enzymatic method to separate enantiomers of a racemic mixture. This process relies on the differential rate of reaction of two enantiomers with an enzyme, resulting in the enrichment of one enantiomer in the product and the other in the unreacted substrate. Lipases are frequently employed for this purpose in the resolution of chiral alcohols and esters. For instance, the kinetic resolution of racemic 1-furylethanols can be achieved through lipase-catalyzed acylation or deacylation.

A notable example is the chemoenzymatic synthesis of chiral furan derivatives that serve as versatile building blocks. These processes often involve the enzymatic resolution of a racemic intermediate, which is then chemically transformed into the desired chiral product. The enantioselectivity of these enzymatic reactions is a critical factor, often quantified by the enantiomeric ratio (E).

| Enzyme | Substrate Type | Transformation | Key Finding |

| Lipase (B570770) | Racemic 1-furylethanols | Kinetic resolution via acylation | Enables separation of enantiomers. |

| Lipase | Racemic furan-containing esters | Kinetic resolution via hydrolysis | Provides access to enantiomerically enriched acids and alcohols. |

Hydrolase-Catalyzed Reactions (e.g., Esterases, Lipases) for Ester Transformations

Hydrolases, particularly lipases and esterases, are extensively used for the transformation of furan esters. These enzymes catalyze both the hydrolysis of esters to their corresponding carboxylic acids and alcohols, and the reverse reaction, esterification, in non-aqueous media.

Lipases, such as Candida antarctica lipase B (CALB), have proven to be robust catalysts for the synthesis of furan-based esters. For example, the lipase-catalyzed esterification of furoic acid with methanol (B129727) to produce methyl 2-furoate has been studied. mdpi.com CALB has been identified as an efficient lipase for this transformation, often carried out in ionic liquids like [bmim][PF6] to enhance reaction efficiency. mdpi.com The enzymatic process offers a milder alternative to traditional acid-catalyzed esterification, which can be harsh on the furan ring. mdpi.com

The reverse reaction, the hydrolysis of furan esters, is also efficiently catalyzed by hydrolases. This reaction is fundamental in the kinetic resolution of racemic furan esters and in the production of furan carboxylic acids under mild conditions. The hydrolysis of simple furans can lead to the formation of 1,4-dicarbonyl compounds, highlighting the synthetic utility of this transformation. nih.gov

The enzymatic synthesis of furan-based polyesters and oligoesters is a growing field, with lipases playing a central role. researchgate.netnih.gov Novozym 435, an immobilized form of CALB, is frequently used for the oligomerization and polymerization of furan-based monomers, such as dimethyl 2,5-furandicarboxylate, with various diols. researchgate.netnih.gov These enzymatic polymerizations are considered a green pathway for the production of bio-based polymers. acs.org

| Enzyme | Reaction Type | Substrate(s) | Product(s) |

| Candida antarctica lipase B (CALB) | Esterification | Furoic acid, Methanol | Methyl 2-furoate |

| Novozym 435 (immobilized CALB) | Polymerization | Dimethyl 2,5-furandicarboxylate, Diols | Furan-based polyesters |

| Lipases | Hydrolysis | Furan esters | Furan carboxylic acids, Alcohols |

Chemo-Enzymatic Strategies for Regioselective and Stereoselective Derivatization

Chemo-enzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to achieve highly specific molecular transformations. These strategies are particularly valuable for the regioselective and stereoselective derivatization of complex molecules like furan esters.

A key application of this approach is the regioselective acylation of polyhydroxylated furan derivatives. For instance, Candida antarctica lipase B (CALB) has been used for the selective acylation of the primary hydroxyl group in furanosyl nucleosides. mdpi.com This high regioselectivity allows for the modification of one specific hydroxyl group in the presence of others, a task that is often challenging to achieve with conventional chemical methods without the use of protecting groups. mdpi.com

In the realm of polymer chemistry, chemo-enzymatic approaches are employed to synthesize furan-based polyesters with controlled structures. The enzymatic polymerization of different isomers of dimethyl furandicarboxylate (e.g., 2,5-, 2,4-, and 3,4-isomers) with various diols using CALB has been investigated. nih.govacs.org Studies have shown that CALB exhibits a preference for certain isomers, leading to differences in polymerization rates and the properties of the resulting polymers. acs.org This regioselectivity of the enzyme towards different furan ester isomers is a powerful tool for tuning the characteristics of bio-based polymers. nih.govdigitellinc.com

The synthesis of furopyridone derivatives, which have shown potential as cytotoxic agents, can also involve chemo-enzymatic steps. While the primary example involves chemical synthesis steps like Schotten–Baumann acylation and Friedel–Crafts acylation, the initial chiral building blocks can be sourced from enzymatic resolutions. rug.nl

| Enzyme | Strategy | Substrate(s) | Selectivity | Application |

| Candida antarctica lipase B (CALB) | Regioselective acylation | Furanosyl nucleosides | Primary hydroxyl group | Synthesis of modified nucleosides |

| Candida antarctica lipase B (CALB) | Regioselective polymerization | Dimethyl furandicarboxylate isomers, Diols | Isomer preference | Synthesis of furan-based polyesters with tailored properties |

Enzymatic Functionalization of Furan Rings and Associated Linkages

Beyond the modification of ester and hydroxyl groups, enzymes can also be used to directly functionalize the furan ring itself. This includes oxidation reactions that introduce new functional groups or lead to ring-opening, providing access to a range of valuable chemical intermediates.

Monooxygenases are a class of enzymes that can catalyze the oxidation of furan rings. For example, Baeyer-Villiger monooxygenases (BVMOs) can oxidize furan aldehydes, such as furfural (B47365). mdpi.com This oxidation can lead to the formation of the corresponding carboxylic acid (e.g., furoic acid) or a formyl ester, which can then be hydrolyzed. mdpi.com The oxidation of furan by cytochrome P450 enzymes can generate reactive intermediates like epoxides or cis-enediones, which are involved in the metabolic pathways of furan-containing compounds. nih.gov

The enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, has been extensively studied. An FAD-dependent oxidase has been identified that can catalyze the four-step oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for bio-based polymers. researchgate.netnih.gov This enzymatic process occurs at ambient temperature and pressure, offering a sustainable alternative to chemical oxidation methods. nih.gov

Laccases, a type of multicopper oxidase, are also capable of modifying furan-containing compounds, particularly those with phenolic hydroxyl groups. nih.govnih.gov While their primary role is in the oxidation of phenols, their broad substrate specificity allows them to be used in the synthesis and derivatization of various bioactive compounds. nih.govnih.gov

| Enzyme Class | Transformation | Substrate Example | Product Example |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation | Furfural | Furoic acid, Formyl ester |

| FAD-dependent Oxidases | Multi-step oxidation | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) |

| Cytochrome P450 Monooxygenases | Oxidation/Ring-opening | Furan | cis-But-2-ene-1,4-dial |

| Laccases | Oxidative coupling | Phenolic furan compounds | Dimeric and polymeric products |

Concluding Remarks and Future Research Outlook

Current Challenges and Unexplored Avenues in Methyl alpha-Hydroxyfuran-2-acetate Research

Research into furan-based compounds, including this compound, presents a number of challenges. A primary hurdle is the stability of the furan (B31954) ring itself. nih.govresearchgate.net Many furan derivatives are sensitive to acidic or basic conditions, which can complicate synthesis and limit their application in various chemical processes. nih.govresearchgate.net The inherent reactivity of the furan moiety, while synthetically useful, can also lead to undesired side reactions and the formation of by-products, necessitating careful control of reaction conditions. mdpi.com

From a broader perspective, the transition from laboratory-scale synthesis to large-scale industrial production of furan-based chemicals, such as 2,5-furandicarboxylic acid (a related platform chemical), has encountered difficulties. rsc.org These challenges suggest that scaling up the production of specific derivatives like this compound could also prove complex.

Unexplored avenues in the research of this compound likely lie in a deeper investigation of its biological activities. While furan derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, the specific profile of this compound remains largely uncharacterized. utripoli.edu.lyijabbr.comwisdomlib.org Further research could focus on screening this compound for various biological activities, potentially revealing novel therapeutic applications. Another area for exploration is its potential as a synthon, or building block, in the synthesis of more complex molecules. The unique combination of a hydroxyl group and an ester attached to the furan ring could offer unique reactivity and stereochemical control in organic synthesis. acs.org

Emerging Methodologies and Interdisciplinary Research Paradigms

The field of furan chemistry is continually evolving, with new synthetic methods and research approaches emerging. numberanalytics.com Recent advances include the development of novel catalytic systems for both the synthesis and derivatization of furans. mdpi.combenthamdirect.com These include the use of various catalysts to improve the efficiency and selectivity of furan synthesis. benthamdirect.com For instance, rhodium(II) acetate (B1210297) has been used to catalyze the reaction of acetylenes with α-diazocarbonyls to produce furan derivatives. emory.edu Non-noble metal catalysts are also being explored as a cost-effective and sustainable alternative for the upgrading of furan derivatives. frontiersin.org

Electrochemical methods are also gaining traction as a green and efficient way to synthesize substituted furans. researchgate.net These techniques avoid the need for harsh reagents and can offer high step economy. researchgate.net Furthermore, the use of ionic liquids as both solvents and catalysts is showing promise in the conversion of biomass into furan derivatives. frontiersin.org

An interdisciplinary approach is becoming increasingly crucial in advancing furan chemistry. The integration of computational chemistry with experimental work can aid in understanding reaction mechanisms and predicting the properties of new furan derivatives. Furthermore, collaboration between organic chemists, materials scientists, and biologists is essential for the design and development of novel furan-based materials and therapeutic agents. acs.orgnumberanalytics.com The study of furan derivatives in biological systems, for example, requires expertise in both chemistry and pharmacology to fully elucidate their mechanisms of action and potential applications. utripoli.edu.lyijabbr.com

Potential for Innovation in Furan-Based Chemical Design and Synthesis

The furan scaffold is a versatile building block with significant potential for innovation in chemical design and synthesis. acs.org Its ability to participate in a wide range of chemical reactions, including cycloadditions and electrophilic substitutions, makes it a valuable synthon for the construction of complex molecular architectures. acs.orgnumberanalytics.com The development of new synthetic strategies that leverage the unique reactivity of the furan ring will continue to be a major driver of innovation. acs.org

One area of particular interest is the use of furan derivatives in the synthesis of natural products and their analogues. numberanalytics.com Many biologically active natural products contain furan or tetrahydrofuran (B95107) rings, and the development of efficient methods for incorporating these motifs is a key goal for synthetic chemists. acs.org Furthermore, the ability to modify the substitution pattern on the furan ring allows for the fine-tuning of a molecule's properties, which is crucial in drug discovery and materials science. utripoli.edu.ly

The growing emphasis on sustainable chemistry is also driving innovation in furan-based synthesis. rsc.org Furans can be derived from renewable biomass resources, making them an attractive alternative to petroleum-based starting materials. nih.govrsc.org Research is focused on developing green and efficient catalytic pathways for the conversion of biomass into furan platform chemicals and their subsequent transformation into valuable products. mdpi.comfrontiersin.org This includes the design of catalysts that can operate under mild conditions and the use of environmentally benign solvents. researchgate.net The continued development of such methods will be essential for realizing the full potential of furan-based chemicals in a sustainable future.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl alpha-hydroxyfuran-2-acetate, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves alkylation of tert-butyl acetoacetate with an α-haloketone, followed by acid-mediated cyclization using trifluoroacetic acid (TFA) to form the furan core. For disubstituted derivatives, a second alkylation step may precede cyclization. Optimization includes controlling stoichiometry (1:1 molar ratio for alkylation), reaction temperature (0–25°C), and TFA concentration (10–20% v/v) to minimize side reactions like over-alkylation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves inspected for integrity before use, and wear a full-body chemical-resistant suit (e.g., Tyvek®) to prevent skin contact. In case of inhalation, immediately move the affected individual to fresh air and administer artificial respiration if necessary. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the ester and hydroxyl functional groups, while Fourier-Transform Infrared (FT-IR) confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). X-ray crystallography, as demonstrated for similar furan derivatives, can elucidate bond angles and torsional conformations (e.g., C1–C2 bond length: 1.432 Å) .

Advanced Research Questions

Q. How do substituents on the furan ring influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -COOR) at the α-position activate the furan ring toward nucleophilic attack by stabilizing transition states. For example, the methoxy group in this compound increases electrophilicity at the carbonyl carbon, as shown by density functional theory (DFT) calculations. Kinetic studies under varying pH (4–10) and temperature (25–60°C) can quantify rate enhancements .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Methodological Answer : Impurities like unreacted α-haloketones or hydrolysis byproducts (e.g., carboxylic acids) require separation via reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm). Limit of detection (LOD) can be improved to <0.1 ppm using LC-MS/MS in multiple reaction monitoring (MRM) mode. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How can computational modeling predict conformational stability in drug delivery systems?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess the compound’s ability to form stable complexes with drug molecules. Parameters include solvent-accessible surface area (SASA) and hydrogen-bonding interactions with polymers like PLGA. Free energy perturbation (FEP) calculations predict binding affinities (ΔG < -5 kcal/mol indicates strong binding) for targeted delivery .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during alkylation .

- Safety : Store waste in labeled, sealed containers for professional disposal to avoid environmental contamination .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR/IR to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |